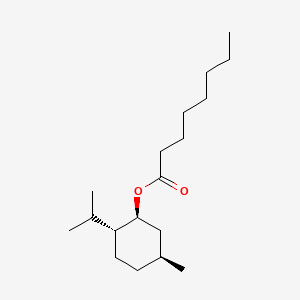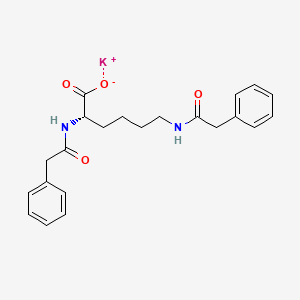
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of lysine, an essential amino acid, and features phenylacetyl groups attached to the lysine molecule. The potassium salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt typically involves the acylation of lysine with phenylacetic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective attachment of phenylacetyl groups to the lysine molecule. Common reagents used in this synthesis include phenylacetic acid, lysine, and potassium hydroxide. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Quality control measures, including spectroscopy and chromatography, are employed to verify the chemical composition and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt can undergo various chemical reactions, including:
Oxidation: The phenylacetyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield lysine and phenylacetyl alcohols.
Substitution: The phenylacetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Lysine and phenylacetyl alcohols.
Substitution: Various acylated lysine derivatives.
Applications De Recherche Scientifique
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetyl groups can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules. This interaction can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt can be compared with other lysine derivatives, such as:
N-Acetyl-L-lysine: Features an acetyl group instead of phenylacetyl, with different solubility and reactivity properties.
N-Benzoyl-L-lysine: Contains a benzoyl group, offering distinct chemical and biological activities.
N-Succinyl-L-lysine: Incorporates a succinyl group, used in different biochemical applications.
Propriétés
Numéro CAS |
65406-09-9 |
|---|---|
Formule moléculaire |
C22H25KN2O4 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
potassium;(2S)-2,6-bis[(2-phenylacetyl)amino]hexanoate |
InChI |
InChI=1S/C22H26N2O4.K/c25-20(15-17-9-3-1-4-10-17)23-14-8-7-13-19(22(27)28)24-21(26)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2,(H,23,25)(H,24,26)(H,27,28);/q;+1/p-1/t19-;/m0./s1 |
Clé InChI |
UJTFFQLFDFNNEO-FYZYNONXSA-M |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)NCCCC[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCCCCC(C(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


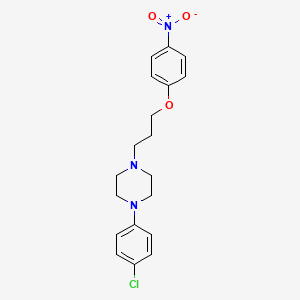
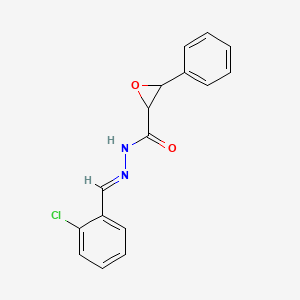
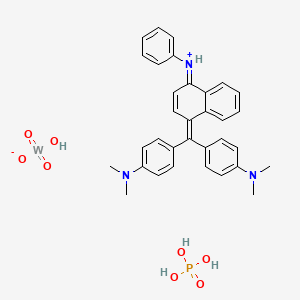
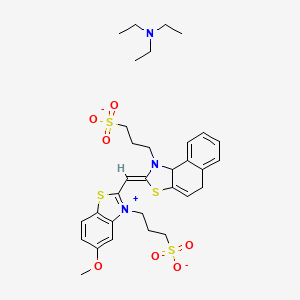
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)

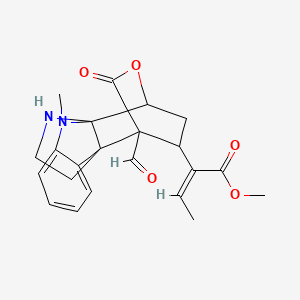
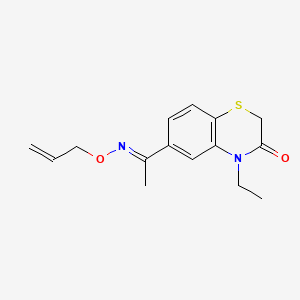
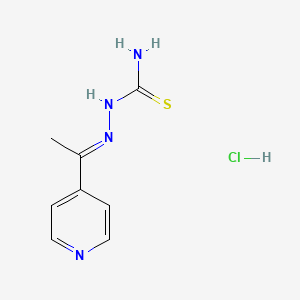

![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)


